Cas no 871269-06-6 (2,4-Dibromo-1-trityl-1H-imidazole)

2,4-Dibromo-1-trityl-1H-imidazole is a brominated imidazole derivative featuring a trityl-protected nitrogen atom, which enhances its stability and selectivity in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized imidazole derivatives used in pharmaceuticals and agrochemicals. The presence of bromine atoms at the 2- and 4-positions allows for further functionalization via cross-coupling reactions, while the trityl group provides steric protection, facilitating controlled reactivity. Its crystalline solid form ensures ease of handling and storage. This reagent is valued for its role in constructing complex heterocyclic frameworks with high precision.
2,4-Dibromo-1-trityl-1H-imidazole structure
871269-06-6 structure
Product name:2,4-Dibromo-1-trityl-1H-imidazole
CAS No:871269-06-6
MF:C22H16Br2N2
MW:468.183843612671
MDL:MFCD07363849
CID:856688
PubChem ID:7204881

2,4-Dibromo-1-trityl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dibromo-1-trityl-1H-imidazole
    • 2,4-dibromo-1-tritylimidazole
    • A862817
    • AB30899
    • 2,4-dibromo-1-(triphenylmethyl)-1H-imidazole
    • 871269-06-6
    • DTXSID60428403
    • MFCD07363849
    • BS-25863
    • AKOS015834936
    • WJB26906
    • CS-0456572
    • MDL: MFCD07363849
    • Inchi: InChI=1S/C22H16Br2N2/c23-20-16-26(21(24)25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
    • InChI Key: XXGYCEHPOQAPKF-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(Br)N=C4Br

Computed Properties

  • Exact Mass: 465.96800
  • Monoisotopic Mass: 465.96802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 579.4±60.0 °C at 760 mmHg
  • Flash Point: 304.2±32.9 °C
  • PSA: 17.82000
  • LogP: 6.24830
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

2,4-Dibromo-1-trityl-1H-imidazole Security Information

2,4-Dibromo-1-trityl-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Dibromo-1-trityl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB273043-1 g
2,4-Dibromo-1-trityl-1H-imidazole; 98%
871269-06-6
1 g
€291.90 2023-07-20
Chemenu
CM186866-5g
2,4-Dibromo-1-trityl-1H-imidazole
871269-06-6 95%
5g
$468 2021-08-05
TRC
D426370-100mg
2,4-Dibromo-1-trityl-1H-imidazole
871269-06-6
100mg
$92.00 2023-05-18
Alichem
A069002838-5g
2,4-Dibromo-1-trityl-1H-imidazole
871269-06-6 95%
5g
$399.96 2023-08-31
abcr
AB273043-5 g
2,4-Dibromo-1-trityl-1H-imidazole; 98%
871269-06-6
5 g
€1,041.60 2023-07-20
A2B Chem LLC
AD93010-1g
2,4-Dibromo-1-trityl-1H-imidazole
871269-06-6 98%
1g
$172.00 2024-04-19
A2B Chem LLC
AD93010-5g
2,4-Dibromo-1-trityl-1H-imidazole
871269-06-6 98%
5g
$650.00 2024-04-19
abcr
AB273043-5g
2,4-Dibromo-1-trityl-1H-imidazole, 98%; .
871269-06-6 98%
5g
€1041.60 2025-02-13
Chemenu
CM186866-1g
2,4-Dibromo-1-trityl-1H-imidazole
871269-06-6 95%
1g
$*** 2023-05-29
TRC
D426370-500mg
2,4-Dibromo-1-trityl-1H-imidazole
871269-06-6
500mg
$293.00 2023-05-18

2,4-Dibromo-1-trityl-1H-imidazole Related Literature

Additional information on 2,4-Dibromo-1-trityl-1H-imidazole

Introduction to 2,4-Dibromo-1-trityl-1H-imidazole (CAS No. 871269-06-6)

2,4-Dibromo-1-trityl-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 871269-06-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, a heterocyclic aromatic structure known for its broad biological activity and utility in drug development. The presence of bromine substituents at the 2 and 4 positions, combined with a trityl (triphenylmethyl) group at the 1-position, endows this molecule with unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The trityl group, characterized by its stability and ease of removal under specific conditions, plays a crucial role in protecting functional groups during multi-step syntheses. This feature is particularly advantageous in complex drug molecule construction, where selective protection and deprotection strategies are essential. The bromine atoms in 2,4-Dibromo-1-trityl-1H-imidazole serve as reactive sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl structures found in many pharmaceuticals.

In recent years, there has been a surge in research focused on imidazole derivatives due to their demonstrated efficacy as pharmacological agents. Studies have highlighted the potential of imidazole-based scaffolds in modulating various biological pathways, including enzyme inhibition and receptor binding. The introduction of halogenated substituents like bromine enhances the reactivity of imidazole rings, making them more amenable to further derivatization and optimization for therapeutic applications.

One of the most compelling aspects of 2,4-Dibromo-1-trityl-1H-imidazole is its versatility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism and inflammation. For instance, recent studies have demonstrated that imidazole derivatives can selectively inhibit poly(ADP-ribose) polymerases (PARPs), which are overexpressed in certain cancer types and contribute to genomic instability. The brominated and tritylated imidazole core provides a scaffold that can be modified to enhance binding affinity and selectivity against specific PARP isoforms.

The trityl protecting group on 2,4-Dibromo-1-trityl-1H-imidazole allows for controlled manipulation of the molecule’s reactivity. After initial functionalization at the bromine positions via cross-coupling reactions, the trityl group can be removed under mild acidic conditions, revealing the underlying reactive sites for subsequent modifications. This dual functionality—reactive bromine atoms and removable protecting group—makes 2,4-Dibromo-1-trityl-1H-imidazole an indispensable tool in synthetic pipelines for drug discovery.

Advances in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have revealed that the electronic distribution around the bromine atoms influences the reactivity of adjacent functional groups, providing insights into how structural modifications can fine-tune biological activity. These computational approaches are increasingly integrated into drug design workflows to predict optimal derivatives before experimental synthesis.

In addition to its role as a synthetic intermediate, 2,4-Dibromo-1-trityl-1H-imidazole has been explored in material science applications. Imidazole derivatives exhibit interesting electronic properties due to their conjugated aromatic systems, making them candidates for organic semiconductors and light-emitting diodes (OLEDs). The halogenated nature of these compounds allows for further functionalization into more complex materials with tailored optoelectronic characteristics.

The pharmaceutical industry’s demand for high-quality intermediates has driven improvements in the synthesis of 2,4-Dibromo-1-trityl-1H-imidazole. Modern synthetic routes focus on maximizing yield while minimizing side reactions through optimized reaction conditions and catalyst systems. Continuous flow chemistry has emerged as a particularly promising technique for producing this compound efficiently on scales suitable for both research and industrial applications.

Regulatory considerations also play a significant role in the development and use of 2,4-Dibromo-1-trityl-1H-imidazole. Manufacturers must adhere to stringent quality control measures to ensure purity and consistency across batches. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify structural integrity and assess impurity profiles.

The future prospects for 2,4-Dibromo-1-trityl-1H-imidazole are bright, with ongoing research exploring new derivatives with enhanced pharmacological properties. Innovations in synthetic methodologies continue to expand its applications across multiple domains of chemistry and biology. As our understanding of molecular interactions deepens, compounds like this will remain at the forefront of efforts to develop next-generation therapeutics.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871269-06-6)2,4-Dibromo-1-trityl-1H-imidazole
A862817
Purity:99%
Quantity:1g
Price ($):167.0